molecular formula C43H30N7Na3O12S2 B14469536 Trisodium 2-((6-((4-((6-((3-amino-4-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoate CAS No. 72152-52-4

Trisodium 2-((6-((4-((6-((3-amino-4-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoate

Cat. No.: B14469536
CAS No.: 72152-52-4
M. Wt: 969.8 g/mol
InChI Key: MYMMJFARYIVOJB-UHFFFAOYSA-K
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Description

Trisodium 2-((6-((4-((6-((3-amino-4-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense color.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 2-((6-((4-((6-((3-amino-4-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoate involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 3-amino-4-methylbenzoic acid, followed by coupling with 1-hydroxy-2-naphthylamine-3,6-disulfonic acid. The resulting intermediate undergoes further diazotization and coupling with another molecule of 1-hydroxy-2-naphthylamine-3,6-disulfonic acid to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for temperature and pH control is common to maintain the optimal conditions for each reaction step.

Chemical Reactions Analysis

Types of Reactions

Trisodium 2-((6-((4-((6-((3-amino-4-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the breakdown of the azo bonds.

    Reduction: Reduction reactions typically target the azo groups, converting them into amines.

    Substitution: The sulfonate groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Breakdown products include smaller aromatic compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Trisodium 2-((6-((4-((6-((3-amino-4-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoate is used in various scientific research applications:

    Chemistry: As a dye for studying reaction mechanisms and kinetics.

    Biology: Used in staining techniques for microscopy.

    Medicine: Investigated for potential use in diagnostic imaging.

    Industry: Widely used in textile and paper industries for dyeing purposes.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates in the textile and paper industries, where it binds to fibers and imparts color through ionic and covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminobenzoate
  • 3-Amino-4-methylbenzoic acid
  • Ethyl 3-amino-4-(methylamino)benzoate

Uniqueness

Trisodium 2-((6-((4-((6-((3-amino-4-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)benzoate stands out due to its high stability, intense color, and versatility in various applications. Its unique structure allows for strong binding to substrates, making it an effective dye in industrial applications.

Properties

CAS No.

72152-52-4

Molecular Formula

C43H30N7Na3O12S2

Molecular Weight

969.8 g/mol

IUPAC Name

trisodium;2-[[6-[[4-[[6-[(3-amino-4-methylbenzoyl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-3-methylbenzoyl]amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate

InChI

InChI=1S/C43H33N7O12S2.3Na/c1-21-7-8-24(18-32(21)44)42(54)46-28-11-13-29-26(17-28)19-35(63(57,58)59)37(39(29)51)49-47-33-14-9-23(15-22(33)2)41(53)45-27-10-12-30-25(16-27)20-36(64(60,61)62)38(40(30)52)50-48-34-6-4-3-5-31(34)43(55)56;;;/h3-20,51-52H,44H2,1-2H3,(H,45,53)(H,46,54)(H,55,56)(H,57,58,59)(H,60,61,62);;;/q;3*+1/p-3

InChI Key

MYMMJFARYIVOJB-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=CC=CC=C7C(=O)[O-])S(=O)(=O)[O-])C)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+]

Origin of Product

United States

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